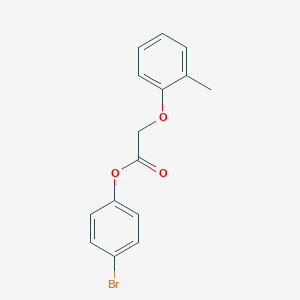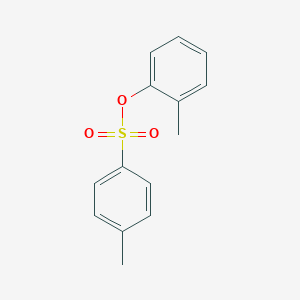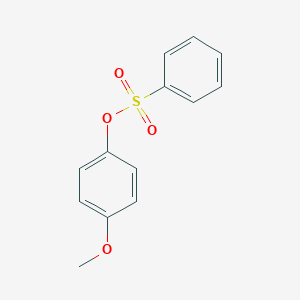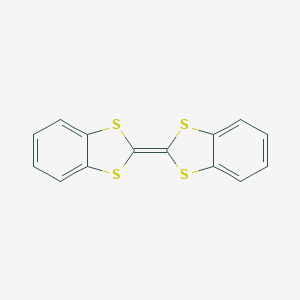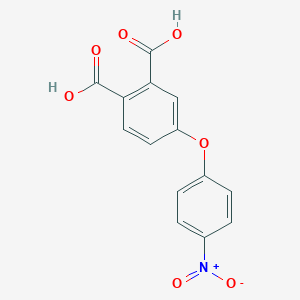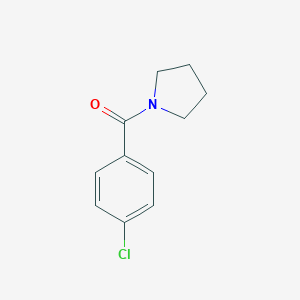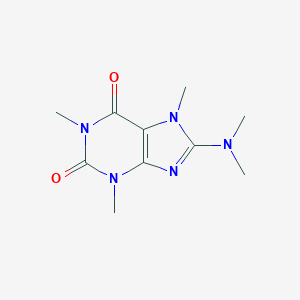
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is commonly found in coffee, tea, and other beverages. It is known for its ability to increase alertness, improve cognitive function, and enhance physical performance.
作用機序
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and inhibits arousal. By blocking adenosine receptors in the brain, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
生化学的および生理学的効果
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause diuresis. Caffeine also has a thermogenic effect, which can increase metabolic rate and promote weight loss.
実験室実験の利点と制限
Caffeine is a widely used experimental tool in the field of neuroscience and psychology due to its effects on cognitive function. However, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has limitations as an experimental tool, as its effects can vary depending on factors such as dose, timing, and individual differences in metabolism.
将来の方向性
There are many potential future directions for 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione research, including further investigation into its effects on cognitive function, physical performance, and health outcomes. Additionally, researchers may explore the use of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione as a potential treatment for certain neurological and psychiatric disorders, such as depression and Alzheimer's disease. Finally, there is a need for further research on the safety and long-term effects of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione consumption.
合成法
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans or tea leaves, as well as chemical synthesis. One common method of chemical synthesis involves the reaction of dimethylurea with methyl chloroformate, followed by the reaction of the resulting intermediate with ammonia and formaldehyde.
科学的研究の応用
Caffeine has been extensively studied for its effects on cognitive function, physical performance, and various health outcomes. It has been shown to improve attention, reaction time, and memory, as well as enhance endurance exercise performance. Caffeine has also been linked to a reduced risk of several chronic diseases, including type 2 diabetes, Parkinson's disease, and certain types of cancer.
特性
CAS番号 |
78146-62-0 |
|---|---|
製品名 |
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC名 |
8-(dimethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-12(2)9-11-7-6(13(9)3)8(16)15(5)10(17)14(7)4/h1-5H3 |
InChIキー |
OLWNZQWCIQPZKP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
正規SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
その他のCAS番号 |
78146-62-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



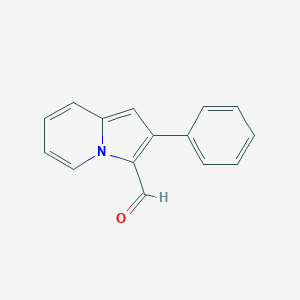
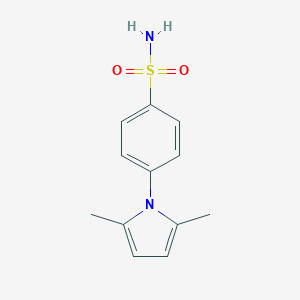
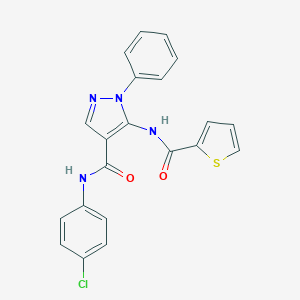
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
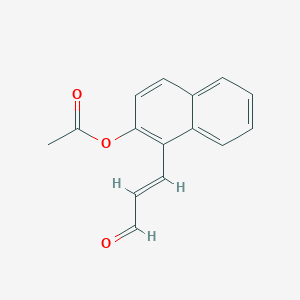
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
